molecular formula C21H14Cl2N2O2S B6523849 1-(4-benzoylbenzoyl)-3-(3,5-dichlorophenyl)thiourea CAS No. 391896-53-0

1-(4-benzoylbenzoyl)-3-(3,5-dichlorophenyl)thiourea

Cat. No.: B6523849
CAS No.: 391896-53-0
M. Wt: 429.3 g/mol
InChI Key: XRKFIFPKIOSHHH-UHFFFAOYSA-N
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Description

1-(4-benzoylbenzoyl)-3-(3,5-dichlorophenyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, is characterized by the presence of benzoyl and dichlorophenyl groups attached to a thiourea backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-benzoylbenzoyl)-3-(3,5-dichlorophenyl)thiourea typically involves the reaction of 4-benzoylbenzoyl chloride with 3,5-dichloroaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature. The resulting intermediate is then treated with thiourea to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-benzoylbenzoyl)-3-(3,5-dichlorophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The benzoyl groups can be reduced to corresponding alcohols.

    Substitution: The chlorine atoms on the dichlorophenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Substituted thiourea derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-benzoylbenzoyl)-3-(3,5-dichlorophenyl)thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of benzoyl and dichlorophenyl groups may enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1-(4-benzoylbenzoyl)-3-phenylthiourea: Lacks the dichloro substitution on the phenyl ring.

    1-(4-benzoylbenzoyl)-3-(4-chlorophenyl)thiourea: Contains a single chlorine substitution on the phenyl ring.

    1-(4-benzoylbenzoyl)-3-(3,4-dichlorophenyl)thiourea: Has chlorine substitutions at different positions on the phenyl ring.

Uniqueness

1-(4-benzoylbenzoyl)-3-(3,5-dichlorophenyl)thiourea is unique due to the specific positioning of the dichloro groups on the phenyl ring, which may influence its chemical reactivity and biological activity. The combination of benzoyl and dichlorophenyl groups attached to the thiourea backbone provides distinct properties that can be leveraged in various applications.

Properties

IUPAC Name

4-benzoyl-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O2S/c22-16-10-17(23)12-18(11-16)24-21(28)25-20(27)15-8-6-14(7-9-15)19(26)13-4-2-1-3-5-13/h1-12H,(H2,24,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKFIFPKIOSHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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